molecular formula C30H23N3O4 B303083 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

カタログ番号 B303083
分子量: 489.5 g/mol
InChIキー: XZVLVDPUVGLNQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is essential for the activation of the ubiquitin-like protein NEDD8, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

MLN4924 exerts its anti-tumor activity by inhibiting the 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide enzyme, which is essential for the activation of NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, MLN4924 prevents the activation of NEDD8 and disrupts the function of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, activates the DNA damage response pathway, and promotes the accumulation of ubiquitinated proteins. It also induces apoptosis through both intrinsic and extrinsic pathways, and has been shown to inhibit angiogenesis in preclinical models.

実験室実験の利点と制限

One of the major advantages of MLN4924 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It also has the potential to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, MLN4924 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects.

将来の方向性

There are a number of future directions for research on MLN4924. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide inhibitors, which could improve the therapeutic index of MLN4924 and reduce the potential for off-target effects. Another area of interest is the identification of biomarkers that could predict response to MLN4924, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of MLN4924 in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research to better understand the mechanisms of resistance to MLN4924, which could help guide the development of strategies to overcome resistance and improve clinical outcomes.

合成法

The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with phosgene to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-nitrophthalic anhydride to form the corresponding acid chloride, which is subsequently reacted with 2-methylphenylamine to form the final product, MLN4924.

科学的研究の応用

MLN4924 has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in xenograft models. MLN4924 has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and gemcitabine.

特性

製品名

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

分子式

C30H23N3O4

分子量

489.5 g/mol

IUPAC名

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H23N3O4/c1-18-9-3-7-13-25(18)31-27(34)20-15-21(28(35)32-26-14-8-4-10-19(26)2)17-22(16-20)33-29(36)23-11-5-6-12-24(23)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35)

InChIキー

XZVLVDPUVGLNQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

正規SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。